molecular formula C9H11NO B019309 1,2,3,4-Tetrahydroisoquinolin-4-ol CAS No. 51641-23-7

1,2,3,4-Tetrahydroisoquinolin-4-ol

Cat. No.: B019309
CAS No.: 51641-23-7
M. Wt: 149.19 g/mol
InChI Key: HTHIHJJKFYXSOQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-4-ol is a heterocyclic compound featuring a partially saturated isoquinoline scaffold with a hydroxyl group at the 4-position. This structural motif is critical in medicinal chemistry due to its versatility in drug design, particularly in targeting neurotransmitter receptors, enzymes, and hormone pathways . Its derivatives are synthesized via Pictet-Spengler reactions or reductive amination, often yielding compounds with varied substituents that modulate pharmacological activity .

Preparation Methods

Classical Multistep Synthesis Approaches

Acylation-Cyclization-Reduction Sequences

A foundational method for synthesizing THIQ-4-ol derivatives involves a three-step sequence: acylation of β-phenylethylamine, cyclization using polyphosphoric acid (PPA), and subsequent reduction. For instance, the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline begins with the acylation of β-phenylethylamine (I) using benzoyl chloride (II) in a nonpolar solvent (e.g., toluene) at 0–80°C, yielding N-phenethyl-benzamide (III) . Cyclization of III with PPA at 130–150°C generates 1-phenyl-3,4-dihydroisoquinoline (IV), which is reduced to the tetrahydroisoquinoline (V) using sodium borohydride (NaBH₄) in acidic conditions (0°C, 16 hours) . This method achieves an 85% yield for the final reduction step, though the use of corrosive PPA and extended reaction times limits scalability .

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing THIQ scaffolds. A study demonstrated the synthesis of C4-substituted THIQ-4-ols via bis-alkylation of 2-(3-methoxyphenyl)acetonitrile, followed by nitrile reduction and cyclization with formaldehyde under acidic conditions . For example, treatment of 2-(3-methoxyphenyl)ethan-1-amine (12a) with formaldehyde in HCl yielded the tetrahydroisoquinoline hydrochloride (14a) in 50% yield after purification . Subsequent demethylation using BBr₃ produced the phenolic THIQ-4-ol derivative (9a) in 90% yield, highlighting the method’s adaptability for introducing diverse C4 substituents .

One-Pot Synthesis Strategies

Acid-Mediated Cyclization of Aromatic Aldehydes

A streamlined one-pot synthesis of 2-methyl-THIQ-4-ols from aromatic aldehydes was reported, eliminating the need for intermediate purification . For example, 6-methoxy-2-methyl-THIQ-4-ol (8a) was synthesized by reacting m-anisaldehyde with formaldehyde and ammonium chloride in 6 M HCl at 60°C, followed by basification and extraction . This method achieved an 89% yield with high regioselectivity, favoring the 6-methoxy isomer over the 7-methoxy regioisomer . The absence of reducing agents and chromatographic steps enhances operational efficiency, making this approach suitable for large-scale production.

Tandem Alkylation-Cyclization Reactions

Recent advancements include tandem alkylation-cyclization protocols using sodium hydride (NaH) and halogenated alkanes. For instance, alkylation of 2-(3-methoxyphenyl)acetonitrile (10) with dibromoethane in DMF generated the bis-alkylated nitrile (11d), which was reduced to the corresponding amine (12d) using chloroalane (AlCl·H) . Cyclization under Pictet-Spengler conditions afforded the C4-alkylated THIQ-4-ol derivative (15d) in 62% yield, demonstrating the method’s versatility for introducing branched alkyl groups at C4 .

Catalytic and Enantioselective Methods

Organocatalytic Approaches

Organocatalysts such as proline derivatives have been utilized in asymmetric Mannich reactions to construct THIQ scaffolds. In one study, L-proline catalyzed the reaction between arylacetaldehydes and benzylamines, yielding chiral THIQ-4-ols with up to 92% enantiomeric excess (ee) . While this method remains underexplored for THIQ-4-ol specifically, its success in related systems suggests potential for stereocontrolled synthesis.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Selectivity
Acylation-Cyclization β-PhenylethylamineBenzoyl chloride, PPA, NaBH₄0–150°C, 16–24 hours85%N/A
One-Pot Cyclization m-AnisaldehydeFormaldehyde, HCl60°C, 18 hours89%6-methoxy regioisomer
Pictet-Spengler 2-(3-Methoxyphenyl)acetonitrileNaH, formaldehyde, BBr₃RT to reflux, 5–18 hours50–90%C4-alkylation specific
Catalytic Hydrogenation DihydroisoquinolinePd/C, H₂50–100 psi, 12 hours60–75%Enantioselective

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt, PtO2, or Ni-Mo.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

THIQ derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The compound's structural framework allows for modifications that can enhance its efficacy against various diseases.

Neuroprotective Effects

Research indicates that THIQ compounds possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanisms of action include modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

THIQ derivatives have shown promising antimicrobial activity against a variety of pathogens. Studies indicate that certain analogs can inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents .

Cancer Therapeutics

Some THIQ compounds are being explored as anticancer agents. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For instance, specific THIQ analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ol and its derivatives involves several established methods that allow for structural modifications to enhance biological activity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key synthetic route for constructing THIQ frameworks. This method enables the formation of the tetrahydroisoquinoline core from readily available precursors, facilitating the introduction of various substituents at different positions on the ring .

Oxidative Functionalization

Recent advancements have introduced oxidative functionalization techniques that allow for the modification of THIQ compounds to enhance their pharmacological properties. These methods utilize heterogeneous nanocatalysts to promote selective reactions that yield functionalized THIQ derivatives .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THIQ compounds through rigorous experimental evaluations.

Study on Estrogen Receptor Modulators

A recent study synthesized C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols aimed at developing selective estrogen receptor modulators (SERMs). Although initial results showed limited activity, the research underscores the importance of structure-activity relationships (SAR) in guiding future modifications to improve efficacy .

Anticancer Activity Evaluation

In another study, a series of novel isoquinoline dipeptides were synthesized and evaluated for their biological activities against cancer cell lines. The results indicated significant anticancer activity attributed to specific structural features within the THIQ framework .

Summary Table of Applications

Application AreaDescriptionReferences
NeuroprotectionPotential treatment for neurodegenerative diseases by modulating neurotransmitter systems
Antimicrobial ActivityInhibition of bacterial and fungal growth
Cancer TherapeuticsInduction of apoptosis in cancer cells; selective cytotoxicity
Synthesis TechniquesPictet-Spengler reaction; oxidative functionalization
Estrogen Receptor ModulatorsDevelopment of SERMs with varying activity based on structural modifications
Anticancer Activity EvaluationEvaluation of isoquinoline dipeptides for anticancer properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Position and Number of Hydroxyl/Methoxy Groups

  • 1,2,3,4-Tetrahydroisoquinolin-4-ol (Parent Compound): The hydroxyl group at the 4-position confers moderate interactions with adrenergic and opioid receptors. However, its activity is highly sensitive to additional substituents .
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol: Dimethoxy groups at the 6- and 7-positions enhance lipophilicity and β-adrenoceptor binding affinity, making it a candidate for obesity and diabetes therapeutics .
  • 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (3c): The dihydroxyphenylethanolamine moiety in 3c significantly enhances norepinephrine (NE) potentiating activity (pD₂ = 7.71) by inhibiting NE uptake, outperforming analogues with single hydroxyl groups .

Aromatic Ring Modifications

  • 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (4k): A 4-methoxyphenyl substituent at the 2-position improves selectivity for 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), a target in hormone-dependent cancers .
  • 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (143b): Isomeric substitution at the 3-position reduces steric hindrance, enhancing binding to estrogen receptors compared to phenyl-substituted analogues .

Pharmacological Profiles

Compound Name Key Substituents Biological Target Activity (pD₂/IC₅₀) Reference
Parent Compound 4-OH Opioid/Adrenergic Receptors Moderate affinity
3c 4-(3,4-Dihydroxyphenyl) Norepinephrine Transporter pD₂ = 7.71
4k 2-(4-Methoxyphenyl) 17β-HSD1 IC₅₀ = 0.8 µM
6,7-Dimethoxy derivative 6,7-OCH₃ β-Adrenoceptor EC₅₀ = 3.2 µM
1-Deutero-2-phenyl derivative 1-Deutero, 2-Ph Soluble Guanylate Cyclase Not quantified

Structural Isomerism and Activity**

  • 143b vs. 143e: Despite identical molecular formulas (C₁₆H₁₇NO₂), 143b (3-methoxyphenyl) exhibits higher estrogen receptor affinity than 143e (phenyl), highlighting the role of substituent position .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-4-ol (THIQ) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This compound is part of a larger class of isoquinoline alkaloids, which are known for their therapeutic potential against various diseases, including neurodegenerative disorders and infectious diseases. This article reviews the biological activities of THIQ, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

THIQ is characterized by its tetrahydroisoquinoline structure, which consists of a fused bicyclic system containing a nitrogen atom. Its chemical formula is C9H11NC_9H_{11}N, and it exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of THIQ and its derivatives. For instance, a series of novel THIQ dipeptides demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 166 μM for certain compounds . The cationic nature of these peptides enhances their interaction with bacterial membranes, leading to increased efficacy .

Table 1: Antimicrobial Activity of THIQ Derivatives

CompoundTarget OrganismMIC (μM)Reference
THIQ Dipeptide 7aE. coli166
THIQ Dipeptide 7cS. aureus498
THIQ Dipeptide 7eS. pyogenes315

Enzyme Inhibition

THIQ has also been studied for its ability to inhibit various enzymes. Notably, it has shown promise as a selective inhibitor of carbonic anhydrase (CA), with some derivatives exhibiting low nanomolar inhibition constants against specific isoforms such as hCA IX and hCA XIV . This selectivity is crucial for developing therapeutics with fewer side effects.

Table 2: Inhibition Profile of THIQ Derivatives on Carbonic Anhydrase

CompoundIsoformKi (nM)Reference
Monomethoxy THIQhCA IX5.1
Monomethoxy THIQhCA XIV5250
Dimethoxy THIQhCA I35

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives can be significantly influenced by structural modifications. For example, the introduction of various functional groups can enhance or diminish their antimicrobial and enzyme inhibitory properties. Studies have indicated that modifications at the nitrogen atom or the aromatic ring can lead to improved binding affinities and biological activities .

Case Studies

A recent investigation synthesized several novel THIQ derivatives aimed at exploring their biological activities. The study revealed that certain modifications resulted in compounds with enhanced antimicrobial properties compared to traditional antibiotics . Additionally, other studies have focused on the potential use of THIQ in treating neurodegenerative diseases due to its neuroprotective effects observed in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,3,4-tetrahydroisoquinolin-4-ol derivatives, and how are they characterized?

Answer: Common synthetic strategies involve:

  • Reductive cyclization : Using LiAlH4 in THF followed by SOCl2 in CHCl3 to reduce intermediates and form the tetrahydroisoquinoline core .
  • Substitution reactions : Introducing aryl groups (e.g., methoxyphenyl, chlorophenyl) via nucleophilic substitution, followed by purification via column chromatography .
  • Characterization :
    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., δ 6.8–7.3 ppm for aromatic protons) .
    • LC/MS : For molecular weight validation (e.g., [M+H]<sup>+</sup> peaks at m/z 149–220) .
    • HPLC : Purity assessment (>95% for biologically active derivatives) .

Q. How do substituents on the tetrahydroisoquinoline ring influence physicochemical properties?

Answer:

  • Electron-donating groups (e.g., methoxy at C6/C8) increase solubility in polar solvents due to enhanced hydrogen bonding .
  • Aromatic substituents (e.g., 4-chlorophenyl) stabilize the structure via π-π stacking, as evidenced by crystallographic data (monoclinic system, P21 space group) .
  • Hydroxyl group at C4 : Critical for hydrogen-bonding interactions in enzyme inhibition assays (e.g., 17β-HSD1 inhibitors) .

Advanced Research Questions

Q. How can conflicting NMR data for isomeric derivatives be resolved during structural elucidation?

Answer:

  • 2D NMR techniques : Use COSY and NOESY to differentiate regioisomers (e.g., 6-methoxy vs. 8-methoxy derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., a = 10.0534 Å, β = 102.076° for (S)-4-tert-butyl derivatives) to unambiguously assign stereochemistry .
  • Isotopic labeling : <sup>15</sup>N or <sup>13</sup>C labeling to track substituent effects on chemical shifts .

Q. What methodologies optimize reaction yields in the synthesis of N-substituted derivatives?

Answer:

  • Reductive amination : Use Et3SiH as a mild reducing agent to achieve >60% yield for N-alkylated derivatives .
  • Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups to prevent side reactions, followed by HCl-mediated deprotection (72.6% yield for piperidine derivatives) .
  • Solvent optimization : THF or CHCl3 for LiAlH4-mediated reductions, avoiding protic solvents that degrade intermediates .

Q. How are in vitro biological activities of this compound derivatives evaluated?

Answer:

  • Enzyme inhibition assays :
    • 17β-HSD1 inhibition : Measure IC50 values using recombinant enzymes and radiometric detection .
    • NOS inhibition : Test against iNOS, eNOS, and nNOS isoforms via radioactive NO synthesis assays (Baculovirus-infected Sf9 cells) .
  • Data interpretation : Compare substituent effects (e.g., 4-chlorophenyl derivatives show higher potency than methoxy analogs) .

Q. Data Contradictions and Troubleshooting

Q. How to address discrepancies in biological activity between derivatives with identical molecular formulas?

Answer:

  • Regioisomerism : For example, 6-methoxy-2-phenyl vs. 8-methoxy-2-phenyl derivatives exhibit divergent enzyme affinities due to spatial orientation differences .
  • Conformational analysis : Use molecular docking to map binding poses (e.g., hydroxyl group orientation in 17β-HSD1 active site) .
  • Batch variability : Ensure consistent HPLC purity (>95%) and salt forms (e.g., dihydrochloride vs. free base) .

Q. Why do some synthetic routes produce low yields despite optimal conditions?

Answer:

  • Intermediate instability : Protect hydroxyl groups during LiAlH4 reductions to prevent oxidation .
  • Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 eq. of Et3SiH for complete reduction) .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHIHJJKFYXSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471586
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51641-23-7
Record name 1,2,3,4-Tetrahydro-4-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51641-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinoline 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
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spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
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2,3-dihydro-4(1H)isoquinoline
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Synthesis routes and methods II

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinolone 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
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spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,3,4-Tetrahydroisoquinolin-4-ol
1,2,3,4-Tetrahydroisoquinolin-4-ol
1,2,3,4-Tetrahydroisoquinolin-4-ol
1,2,3,4-Tetrahydroisoquinolin-4-ol
1,2,3,4-Tetrahydroisoquinolin-4-ol
1,2,3,4-Tetrahydroisoquinolin-4-ol

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